Diperodon hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de diperodon est un dérivé de phénylurée d'alcools aminodialkyliques, connu pour son importante activité anesthésique locale. Il est couramment utilisé pour soulager la douleur et les démangeaisons associées aux coups de soleil, aux piqûres d'insectes, aux égratignures et autres irritations cutanées mineures .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de diperodon peut être synthétisé par estérification de l'acide phénylcarbamique avec des alcools aminodialkyliques. La réaction implique généralement l'utilisation d'un catalyseur et se déroule sous des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de diperodon implique des processus d'estérification à grande échelle. La réaction est effectuée dans des réacteurs équipés de systèmes de contrôle de la température et de la pression. Le produit est ensuite purifié par des techniques de cristallisation et de filtration pour obtenir le composé souhaité sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de diperodon subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Il peut être réduit pour former des amines ou des alcools.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe phényle peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Formation de dérivés de l'acide phénylcarbamique.

Réduction : Formation d'alcools aminodialkyliques.

Substitution : Formation d'esters d'acide phénylcarbamique substitués.

Applications De Recherche Scientifique

Local Anesthesia

Diperodon hydrochloride is primarily employed as a surface anesthetic. Its effectiveness in providing localized pain relief makes it suitable for minor surgical procedures and diagnostic interventions, such as urethroscopy. The application of this compound can significantly reduce patient discomfort during these procedures .

Drug Repurposing for Cancer Treatment

Recent studies have explored the potential of this compound in cancer therapy. It has been identified as a positive hit in drug repositioning efforts aimed at treating various cancers. For instance, it was confirmed as a significant compound in high-throughput screening assays designed to identify apoptosis-inducing agents . This suggests that this compound may have mechanisms that could be leveraged for therapeutic purposes beyond local anesthesia.

Enzymatic Studies

Research has also focused on the enzymatic hydrolysis of this compound enantiomers in biological fluids. A study utilized two-dimensional liquid chromatography to analyze the compound's breakdown in blood serum, providing insights into its pharmacokinetics and potential interactions with other drugs . Understanding these dynamics is crucial for optimizing its use in clinical settings.

Table 1: Pharmacological Profile of this compound

Table 2: Case Studies Involving this compound

Case Studies

-

Urethroscopy Application

- In a clinical setting, this compound was utilized as a surface anesthetic during urethroscopic procedures. Patients reported markedly less discomfort compared to those who did not receive the anesthetic, underscoring its efficacy in localized pain management.

-

Cancer Treatment Exploration

- A high-throughput screening study identified this compound as an apoptosis inducer in specific cancer cell lines. The findings suggest that this compound could be repurposed as an adjunct therapy in oncology, highlighting the importance of drug repositioning strategies within cancer treatment paradigms .

- Pharmacokinetic Analysis

Mécanisme D'action

Diperodon hydrochloride exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. This action results in localized numbness and pain relief. The compound targets the neuronal cell membrane and disrupts the normal function of ion channels, leading to its anaesthetic properties .

Comparaison Avec Des Composés Similaires

Composés similaires

- Procaïne

- Lidocaïne

- Bupivacaïne

Comparaison

Le chlorhydrate de diperodon est unique en raison de sa structure de phénylurée, qui fournit un profil pharmacocinétique différent par rapport aux autres anesthésiques locaux. Contrairement à la procaïne et à la lidocaïne, le chlorhydrate de diperodon a une durée d'action plus longue et une puissance plus élevée, ce qui le rend adapté à un soulagement prolongé de la douleur .

Activité Biologique

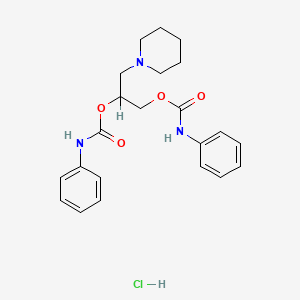

Diperodon hydrochloride, chemically known as 3-piperidino-1,2-propanediol dicarbanilate monohydrate, is a local anesthetic agent that exhibits significant biological activity primarily through its mechanism of action on nerve conduction. This article provides an overview of its biological properties, pharmacological applications, and relevant case studies.

- Molecular Formula : C22H28ClN3O4

- Molecular Weight : 433.93 g/mol

- CAS Number : 537-12-2

This compound is characterized by a piperidine ring structure, which contributes to its anesthetic properties. The compound is utilized in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), primarily as an analytical standard in pharmaceutical research .

This compound functions as a local anesthetic by blocking sodium channels in nerve cells. This inhibition prevents the propagation of action potentials, effectively leading to localized pain relief. The hydrolysis of diperodon in biological systems, facilitated by serolytic enzymes in blood serum, results in the formation of active metabolites that enhance its anesthetic effects .

Biological Activity

The primary biological activity of this compound is its local anesthetic effect , which has been validated through various clinical studies. Additionally, preliminary research suggests that it may possess anti-inflammatory properties, although further studies are necessary to fully elucidate these effects .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Local Anesthetic | Blocks sodium channels to inhibit pain sensation. |

| Anti-inflammatory | Potential effects observed; requires further investigation. |

| Pharmacokinetics | Undergoes hydrolysis in serum; metabolites contribute to anesthetic effects. |

Case Studies and Research Findings

- Clinical Efficacy : A study highlighted the effectiveness of this compound in providing rapid onset anesthesia during minor surgical procedures. Patients reported significant pain relief with minimal side effects .

- Genotoxicity Profiling : Research utilizing a high-content micronucleus assay indicated that this compound did not exhibit significant genotoxicity at therapeutic concentrations, suggesting a favorable safety profile for clinical use .

- Comparative Analysis : In comparison with other local anesthetics like lidocaine and bupivacaine, this compound shows unique metabolic pathways and potential anti-inflammatory benefits not typically associated with traditional anesthetics .

Pharmacological Applications

This compound is primarily used in medical settings for:

- Local Anesthesia : Effective for minor surgical interventions and dental procedures.

- Veterinary Medicine : Approved for use in various veterinary applications due to its safety and efficacy profile.

- Analytical Chemistry : Used as an analytical standard for the characterization of molecularly imprinted polymers and other compounds .

Propriétés

IUPAC Name |

[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4.ClH/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19;/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWULVAZDMWJBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101-08-6 (Parent) | |

| Record name | Diperodon hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045324 | |

| Record name | Diperodon hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-12-2 | |

| Record name | Diperodon hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diperodon hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPERODON HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPERODON HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diperodon hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diperodon hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPERODON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ5R8I73Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Diperodon hydrochloride in Furacin urethral suppositories?

A1: this compound acts as a local anesthetic in Furacin urethral suppositories []. Its purpose is to minimize any potential discomfort or pain associated with the administration of the suppository and the treatment of urethritis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.